Nanomolar Antagonist Activity Against Human α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
This compound exhibits exceptional potency as an antagonist at the human α3β4 nAChR subtype, with an IC50 of 1.8 nM [1]. This is in stark contrast to its activity at other subtypes like α4β2 (IC50 = 12 nM) and the muscle-type α1β1γδ (IC50 = 7.9 nM), demonstrating a clear but differential subtype activity profile [1].
| Evidence Dimension | Antagonist activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Human α4β2 nAChR: 12 nM; Human α1β1γδ nAChR: 7.9 nM |
| Quantified Difference | 6.7x more potent at α3β4 vs α4β2; 4.4x more potent vs muscle-type |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells (for α3β4) and TE671/RD cells (for α1β1γδ). |
Why This Matters
This data differentiates the compound as a highly potent tool for probing α3β4-specific pharmacology, an emerging target for addiction and pain, avoiding the confounding effects of broader nicotinic receptor modulation.
- [1] EcoDrugPlus Database. Compound 2126094: Bioactivity Data. 2025. View Source
